

# Synthesis of (R)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

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## Compound of Interest

Compound Name: (R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride

Cat. No.: B1400758

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An Application Note and Protocol for the Synthesis of (R)-Octahydropyrazino[2,1-c][1]oxazine Dihydrochloride

## Introduction

(R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride is a chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. This document provides a detailed, field-tested protocol for the multi-step synthesis of this compound, starting from the commercially available (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid. The described methodology is designed to be robust and scalable, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

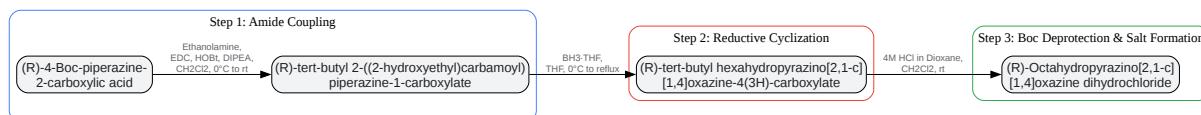
The synthetic strategy involves a four-step sequence:

- Reduction of the carboxylic acid to a primary alcohol.
- Intramolecular cyclization via amide formation and subsequent reduction.
- Deprotection of the Boc (tert-butoxycarbonyl) group.
- Formation of the dihydrochloride salt.

This protocol emphasizes safety, efficiency, and high purity of the final product.

## Overall Synthetic Scheme

The synthesis of (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride is accomplished through the following reaction pathway:



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Caption: Overall synthetic workflow for (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride.

## Materials and Reagents

Reagent	CAS Number	Molecular Weight ( g/mol )	Supplier	Notes
(R)-4-Boc-piperazine-2-carboxylic acid	192330-11-3	230.26	Major chemical suppliers	Starting material. [2]
Ethanolamine	141-43-5	61.08	Major chemical suppliers	Reagent for amide formation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	25952-53-8	191.70	Major chemical suppliers	Coupling agent.
HOBT (Hydroxybenzotriazole)	2592-95-2	135.13	Major chemical suppliers	Coupling additive.
DIPEA (N,N-Diisopropylethylamine)	7087-68-5	129.24	Major chemical suppliers	Organic base.
Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	75-09-2	84.93	Major chemical suppliers	Anhydrous, for reactions.
Borane-tetrahydrofuran complex (1 M in THF)	14044-65-6	85.94	Major chemical suppliers	Reducing agent. [3][4][5][6] Handle with extreme care under inert gas.
Tetrahydrofuran (THF)	109-99-9	72.11	Major chemical suppliers	Anhydrous, for reactions.
4 M Hydrogen chloride in 1,4-Dioxane	7647-01-0	36.46	Major chemical suppliers	Deprotecting agent.[7][8]

Sodium bicarbonate (NaHCO <sub>3</sub> )	144-55-8	84.01	Major chemical suppliers	For aqueous work-up.
Sodium sulfate (Na <sub>2</sub> SO <sub>4</sub> )	7757-82-6	142.04	Major chemical suppliers	Anhydrous, for drying organic layers.
Ethyl acetate (EtOAc)	141-78-6	88.11	Major chemical suppliers	For extraction and chromatography.
Hexanes	110-54-3	86.18	Major chemical suppliers	For chromatography.
Methanol (MeOH)	67-56-1	32.04	Major chemical suppliers	For work-up and purification.

## Experimental Protocols

### Step 1: Synthesis of (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl)piperazine-1-carboxylate

**Rationale:** This step involves the formation of an amide bond between the carboxylic acid of the starting material and ethanolamine. EDC and HOBr are used as coupling agents to activate the carboxylic acid and facilitate the reaction, while DIPEA acts as a non-nucleophilic base to neutralize any acid formed during the reaction.

#### Procedure:

- To a solution of (R)-4-Boc-piperazine-2-carboxylic acid (10.0 g, 43.4 mmol) in anhydrous dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add EDC (9.1 g, 47.7 mmol), HOBr (6.4 g, 47.7 mmol), and DIPEA (15.1 mL, 86.8 mmol).
- Stir the mixture at 0 °C for 30 minutes.
- Add ethanolamine (2.9 g, 47.7 mmol) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 16 hours.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (eluent: 5% methanol in dichloromethane) to afford (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl)piperazine-1-carboxylate as a white solid.

## Step 2: Synthesis of (R)-tert-butyl hexahdropyrazino[2,1-c][1][2]oxazine-4(3H)-carboxylate

**Rationale:** This step involves the reduction of the amide to an amine with concomitant intramolecular cyclization to form the desired bicyclic system. Borane-tetrahydrofuran complex is an effective reagent for the reduction of amides.<sup>[4][9][10][11]</sup> The reaction is performed under anhydrous conditions to prevent quenching of the reducing agent.

### Procedure:

- Dissolve (R)-tert-butyl 2-((2-hydroxyethyl)carbamoyl)piperazine-1-carboxylate (8.0 g, 29.3 mmol) in anhydrous THF (150 mL) under a nitrogen atmosphere and cool to 0 °C.
- Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 88 mL, 88 mmol) dropwise to the solution.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6 hours.
- Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of methanol (50 mL).

- Concentrate the mixture under reduced pressure.
- Redissolve the residue in methanol (100 mL) and concentrate again to remove borate esters. Repeat this step twice.
- Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield (R)-tert-butyl hexahydropyrazino[2,1-c][1]oxazine-4(3H)-carboxylate.

## Step 3: Synthesis of (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride

Rationale: The final step is the removal of the Boc protecting group under acidic conditions.<sup>[7][8][12]</sup> A solution of hydrogen chloride in dioxane is used for efficient and clean deprotection, which also facilitates the precipitation of the product as its dihydrochloride salt.

### Procedure:

- Dissolve (R)-tert-butyl hexahydropyrazino[2,1-c][1]oxazine-4(3H)-carboxylate (5.0 g, 20.6 mmol) in dichloromethane (50 mL) at room temperature.
- Add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) to the solution.
- Stir the mixture at room temperature for 4 hours, during which a white precipitate will form.
- Monitor the deprotection by TLC or LC-MS.
- Upon completion, filter the precipitate and wash with cold dichloromethane (2 x 20 mL).
- Dry the solid under vacuum to obtain (R)-Octahydropyrazino[2,1-c][1]oxazine dihydrochloride as a white crystalline solid.<sup>[1][13]</sup>

## Characterization

The final product should be characterized by standard analytical techniques:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: To confirm the structure and stereochemistry.
- Mass Spectrometry: To verify the molecular weight.<sup>[1][14]</sup>

- Purity: Assessed by HPLC. A purity of  $\geq 95\%$  is expected.[1]

## Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Handling of Reagents:

- Borane-tetrahydrofuran complex: This reagent is highly flammable, water-reactive, and may form explosive peroxides upon storage.[3][5][6][15] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Avoid contact with water and moisture.[3][5][6]
- Dichloromethane: A suspected carcinogen. Handle in a fume hood.
- 4 M HCl in Dioxane: Corrosive and should be handled with care.

Reaction Conditions:

- The reduction with borane-THF is exothermic and requires careful temperature control, especially during the initial addition and the quenching step.
- The Boc deprotection generates tert-butyl cation, which can lead to the formation of isobutylene gas. Ensure the reaction is not performed in a closed system.[12]

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